N-(2-benzoyl-4-nitrophenyl)-4-(diethylsulfamoyl)benzamide
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Overview
Description
N-(2-benzoyl-4-nitrophenyl)-4-(diethylsulfamoyl)benzamide is a complex organic compound that features both benzoyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-nitrophenyl)-4-(diethylsulfamoyl)benzamide typically involves multi-step organic reactions. The starting materials often include benzoyl chloride, nitrobenzene, and diethylsulfamoyl chloride. The reaction conditions may involve:
Step 1: Nitration of benzene to form nitrobenzene.
Step 2: Friedel-Crafts acylation of nitrobenzene with benzoyl chloride to introduce the benzoyl group.
Step 3: Sulfonation with diethylsulfamoyl chloride to introduce the diethylsulfamoyl group.
Step 4: Coupling reactions to form the final benzamide structure.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-nitrophenyl)-4-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The benzoyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the benzoyl group would yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(2-benzoyl-4-nitrophenyl)-4-(diethylsulfamoyl)benzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-nitrophenyl)-4-(methylsulfamoyl)benzamide
- N-(2-benzoyl-4-nitrophenyl)-4-(ethylsulfamoyl)benzamide
- N-(2-benzoyl-4-nitrophenyl)-4-(propylsulfamoyl)benzamide
Uniqueness
N-(2-benzoyl-4-nitrophenyl)-4-(diethylsulfamoyl)benzamide is unique due to the presence of the diethylsulfamoyl group, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be exploited in various applications, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-(2-benzoyl-4-nitrophenyl)-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6S/c1-3-26(4-2)34(32,33)20-13-10-18(11-14-20)24(29)25-22-15-12-19(27(30)31)16-21(22)23(28)17-8-6-5-7-9-17/h5-16H,3-4H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMXGEKUZVMCDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404008 |
Source
|
Record name | F1759-0025 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6162-67-0 |
Source
|
Record name | F1759-0025 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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